

# Commercial Suppliers of High-Purity 3lodobenzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3-lodobenzoic acid	
Cat. No.:	B028765	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity **3-lodobenzoic acid** (CAS No. 618-51-9), a critical starting material and intermediate in pharmaceutical research and organic synthesis. This document details commercially available purity levels, provides a representative experimental protocol for its application in the synthesis of a kinase inhibitor, and illustrates a relevant biological signaling pathway.

# High-Purity 3-Iodobenzoic Acid: Commercial Availability

A variety of chemical suppliers offer **3-lodobenzoic acid** at different purity grades. For applications in drug development and other sensitive research areas, high-purity grades are essential to ensure reproducibility and minimize the introduction of impurities that could affect experimental outcomes. The following table summarizes the offerings from several prominent commercial suppliers.



Supplier	Product Number	Purity	Appearance	Molecular Formula	Molecular Weight ( g/mol )
MedChemEx press	HY-Y0931	99.68% (LCMS)[1]	White to off- white solid[1]	C7H5IO2	248.019[1]
Sigma- Aldrich	138584	98%	-	IC6H4CO2H	248.02
Advent Chembio	91585	98%[2]	-	C7H5IO2	248.02[2]
ChemScene	CS-0060337	99.21% (HPLC) (for 4-Hydroxy-3- iodobenzoic acid)[3]	White to off- white solid[3]	C7H5IO3	264.02[3]
BLD Pharm	BD00946232	-	-	-	-

Note: Data for ChemScene pertains to a structurally related compound, 4-Hydroxy-3-iodobenzoic acid, and is included for comparative purposes. BLD Pharm offers 3-lodobenzoic acid, but specific purity data was not readily available in the searched documents.[4] Researchers are advised to request certificates of analysis for lot-specific data.

# Key Applications in Drug Discovery and Development

High-purity **3-lodobenzoic acid** is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules. A significant application of this compound is in the development of kinase inhibitors, which are a major class of targeted therapeutics.

One such application is in the synthesis of inhibitors for Glycogen Synthase Kinase-3 $\beta$  (GSK-3 $\beta$ ), a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer.[5][6] The iodinated aromatic ring of **3**-



**lodobenzoic acid** provides a reactive handle for the introduction of various substituents to explore the structure-activity relationships of potential drug candidates.

# Experimental Protocols: Synthesis of a 3-(Pyridin-4-yl)benzoic Acid Derivative as a Potential GSK-3β Inhibitor Precursor

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction between **3-lodobenzoic acid** and a pyridylboronic acid, a common step in the synthesis of GSK-3ß inhibitor scaffolds.

Objective: To synthesize 3-(pyridin-4-yl)benzoic acid.

#### Materials:

- 3-lodobenzoic acid (high-purity)
- Pyridine-4-boronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Triphenylphosphine (PPh<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Water (degassed)
- Hydrochloric acid (HCl)
- · Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)



- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

#### Procedure:

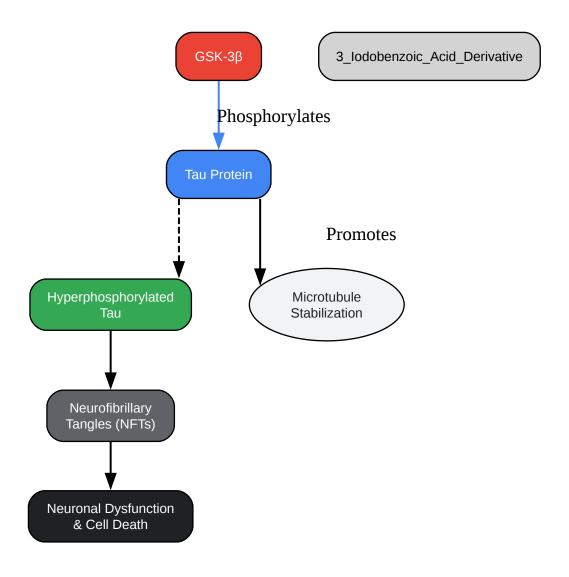
- To a round-bottom flask, add **3-lodobenzoic acid** (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
- The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Add 1,4-dioxane and degassed water in a 4:1 ratio.
- In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) in a small amount of dioxane.
- Add the catalyst solution to the reaction mixture.
- The reaction mixture is heated to reflux (approximately 100 °C) and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and the dioxane is removed under reduced pressure using a rotary evaporator.
- The remaining aqueous solution is diluted with water and washed with ethyl acetate to remove non-polar impurities.
- The aqueous layer is then acidified to a pH of approximately 4-5 with hydrochloric acid, resulting in the precipitation of the product.



- The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude 3-(pyridin-4-yl)benzoic acid.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Signaling Pathway: GSK-3ß in Alzheimer's Disease

The inhibition of GSK-3 $\beta$  is a key therapeutic strategy for Alzheimer's disease. GSK-3 $\beta$  is known to hyperphosphorylate the tau protein, a microtubule-associated protein. Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), one of the pathological hallmarks of Alzheimer's disease. By inhibiting GSK-3 $\beta$ , the phosphorylation of tau can be reduced, potentially preventing the formation of NFTs and the subsequent neuronal dysfunction and cell death.





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